![molecular formula C8H7BrN2 B1278995 6-bromo-1H-indol-4-amine CAS No. 350800-81-6](/img/structure/B1278995.png)
6-bromo-1H-indol-4-amine
Overview
Description
6-Bromo-1H-indol-4-amine is a brominated indole derivative, which is a structural motif found in a variety of natural products and pharmaceutical compounds. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The bromine atom at the 6-position and the amine group at the 4-position on the indole ring are significant for the chemical reactivity and biological activity of these compounds.
Synthesis Analysis
The synthesis of indole derivatives, including those with bromine and amine substituents, can be achieved through various synthetic routes. For instance, the synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines has been reported to proceed via a catalyst-free aza-Michael addition followed by rearomatization . Although this method primarily yields hydroxy indoles, it can be adapted to synthesize amino indoles using a Re2O7 catalyst. Similarly, bromo-substituted pyrido[3',2':4,5]pyrrolo-[1,2-c]pyrimidine and pyrimido[1,6-a]indole methyl carboxylates react with primary amines to form unusual indole derivatives through a cascade reaction involving amine attack, ring opening, and cyclization .
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, was determined using single crystal X-ray diffraction, revealing the three-dimensional arrangement and intermolecular interactions . Such structural studies are crucial for understanding the reactivity and potential biological activity of these compounds.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions. The presence of a bromine substituent, for example, can facilitate further functionalization through nucleophilic substitution reactions. The amine group can engage in condensation reactions to form amides or Schiff bases, as seen in the synthesis of substituted benzylidene-(1H-indol-4-yl)-amines . Additionally, the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid demonstrates the regioselective functionalization of bromo indoles, which can be further transformed into amide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by the presence of substituents on the indole core. Bromine atoms are heavy and can impact the compound's density and melting point, while the amine group can affect solubility and hydrogen bonding capability. The electronic properties of the indole ring, such as its aromaticity and electron density distribution, are also altered by substitution, which can affect the compound's reactivity and interaction with biological targets.
Scientific Research Applications
1. Synthesis of Anti-inflammatory Compounds
A study focused on the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a compound related to 6-bromo-1H-indol-4-amine, demonstrates its significance in developing anti-inflammatory compounds. This compound serves as a core moiety of Herdmanine D, a naturally occurring anti-inflammatory compound (Sharma et al., 2020).
2. Development of Bioactive Indole Derivatives
Research on the compound 4‐Bromo‐N‐(2‐phenyl‐1H‐indol‐7‐yl)benzenesulfonamide, which is structurally related to this compound, highlights its potential in creating bioactive indole derivatives. This compound features a bromobenzenesulfonate moiety, making it a candidate for further biochemical applications (Huang, Zhang, & Sung, 2004).
3. Pathway to Synthesize β-Substituted Tryptamines
Another study presents a pathway to synthesize β-substituted tryptamines and indole-3-acetic acids, starting with compounds structurally similar to this compound. These pathways involve various amines and can lead to a wide array of indole derivatives (Sanchez & Parcell, 1990).
4. C(sp2)-H Functionalization for Bromo-amination
A study on the C(sp2)-H functionalization of indoles, with relevance to this compound, has been developed for bromo-amination. This research shows the potential for creating complex indole derivatives under metal-free conditions (Moriyama, Ishida, & Togo, 2015).
5. Synthesis of 3-Hydroxyl-bromo Indoles Derivatives
The synthesis of 3-hydroxyl-bromo indole derivatives, which are important in both industrial and medicinal areas, demonstrates the utility of bromo indole compounds in creating antitumor, antipyretic analgesics, and hindered amine compounds (Wei, 2011).
Safety and Hazards
The safety information for 6-bromo-1H-indol-4-amine includes the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
6-Bromo-1H-indol-4-amine, also known as 4-Amino-6-bromoindole, is an indole derivative . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Result of Action
Indole derivatives are known to have various biological activities
properties
IUPAC Name |
6-bromo-1H-indol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQFZHDLYGMBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441056 | |
Record name | 4-Amino-6-bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
350800-81-6 | |
Record name | 4-Amino-6-bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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